molecular formula C11H12O5 B14611838 2-(Acetyloxy)-4-ethoxybenzoic acid CAS No. 58138-64-0

2-(Acetyloxy)-4-ethoxybenzoic acid

Cat. No.: B14611838
CAS No.: 58138-64-0
M. Wt: 224.21 g/mol
InChI Key: OBCDRKHTYWTSNO-UHFFFAOYSA-N
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Description

Benzoic acid, 2-(acetyloxy)-4-ethoxy- is a derivative of benzoic acid, characterized by the presence of an acetyloxy group at the second position and an ethoxy group at the fourth position of the benzene ring. This compound is known for its various applications in the fields of chemistry, biology, and medicine due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 2-(acetyloxy)-4-ethoxy- typically involves the esterification of 4-hydroxybenzoic acid with acetic anhydride in the presence of a catalyst such as concentrated sulfuric acid. The reaction is carried out by mixing 4-hydroxybenzoic acid and acetic anhydride, followed by the addition of a drop of concentrated sulfuric acid. The mixture is then heated on a water bath at around 50-60°C for about 15 minutes. After cooling, water is added to precipitate the product, which is then purified by recrystallization from ethanol .

Industrial Production Methods

Industrial production of benzoic acid derivatives often involves the catalytic oxidation of toluene with oxygen. This process is catalyzed by cobalt or manganese naphthenates, yielding high-purity benzoic acid, which can then be further modified to produce various derivatives, including benzoic acid, 2-(acetyloxy)-4-ethoxy- .

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 2-(acetyloxy)-4-ethoxy- undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with lithium aluminum hydride can produce alcohols .

Scientific Research Applications

Benzoic acid, 2-(acetyloxy)-4-ethoxy- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of benzoic acid, 2-(acetyloxy)-4-ethoxy- involves its interaction with cellular components. It is absorbed into cells and can inhibit the growth of mold, yeast, and some bacteria by interfering with their metabolic processes. The compound is conjugated to glycine in the liver and excreted as hippuric acid .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzoic acid, 2-(acetyloxy)-4-ethoxy- is unique due to the presence of both acetyloxy and ethoxy groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

58138-64-0

Molecular Formula

C11H12O5

Molecular Weight

224.21 g/mol

IUPAC Name

2-acetyloxy-4-ethoxybenzoic acid

InChI

InChI=1S/C11H12O5/c1-3-15-8-4-5-9(11(13)14)10(6-8)16-7(2)12/h4-6H,3H2,1-2H3,(H,13,14)

InChI Key

OBCDRKHTYWTSNO-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=C(C=C1)C(=O)O)OC(=O)C

Origin of Product

United States

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